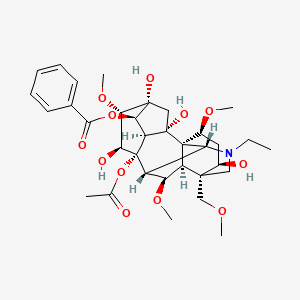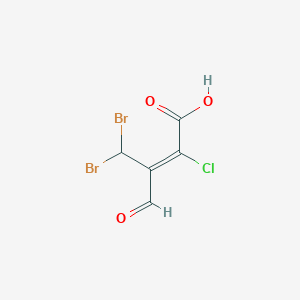
rac α-Ethyl DOPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Vorbereitungsmethoden
The synthesis of rac α-Ethyl DOPA involves several steps, typically starting with the precursor L-DOPA. The synthetic routes often include the introduction of an ethyl group at the α-position of the DOPA molecule. The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the ethylation process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
rac α-Ethyl DOPA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac α-Ethyl DOPA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on neurotransmitter pathways and its potential role in treating neurological disorders.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to dopamine deficiency, such as Parkinson’s disease.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
Wirkmechanismus
The mechanism of action of rac α-Ethyl DOPA involves its conversion to dopamine in the brain. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase. Once converted to dopamine, it can interact with dopamine receptors, influencing various neurological pathways. This mechanism is similar to that of L-DOPA, but the presence of the ethyl group may alter its pharmacokinetics and pharmacodynamics .
Vergleich Mit ähnlichen Verbindungen
rac α-Ethyl DOPA can be compared to other similar compounds, such as:
L-DOPA: The precursor to dopamine, widely used in the treatment of Parkinson’s disease.
α-Methyl DOPA: Another derivative of L-DOPA, used as an antihypertensive agent.
Dopamine: The neurotransmitter itself, which plays a crucial role in the central nervous system.
The uniqueness of this compound lies in its structural modification, which may offer distinct therapeutic advantages and different pharmacological profiles compared to its analogs .
Eigenschaften
CAS-Nummer |
884-81-1 |
|---|---|
Molekularformel |
C₁₁H₁₅NO₄ |
Molekulargewicht |
225.24 |
Synonyme |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid; α-Ethyl-3-hydroxy-L-tyrosine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)



